2',4'-Difluoro-6'-methylacetophenone

Description

Overview of 2',4'-Difluoro-6'-methylacetophenone: Nomenclature and Structural Identity

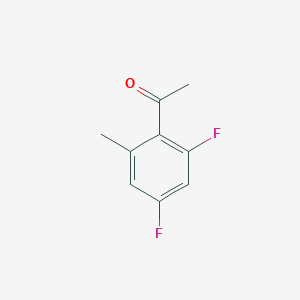

This compound, systematically named as 1-(2,4-difluoro-6-methylphenyl)ethanone, represents a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 1807099-28-0 and carries the MDL number MFCD28790253. This organic molecule belongs to the acetophenone family, distinguished by the presence of two fluorine atoms positioned at the 2' and 4' positions of the aromatic ring, along with a methyl group at the 6' position relative to the carbonyl functionality.

The structural identity of this compound is characterized by its acetophenone backbone, which consists of a phenyl ring directly attached to an acetyl group. The substitution pattern creates a unique electronic environment within the molecule, where the fluorine atoms contribute significant electronegativity effects while the methyl group provides electron-donating characteristics. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-(2,4-difluoro-6-methylphenyl)ethanone, reflecting the systematic approach to naming organic compounds based on their structural components. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System code CC(C1=C(C=C(C=C1F)F)C)=O, which provides a standardized method for representing its chemical structure in computational databases.

The compound features a unique structure characterized by two fluorine atoms and a methyl group attached to an acetophenone backbone, making it significant in various chemical applications, particularly in medicinal chemistry and materials science. This structural arrangement creates distinct steric and electronic properties that influence the compound's reactivity patterns and potential applications. The positioning of the fluorine atoms at the 2' and 4' positions creates an asymmetric electronic environment that can significantly impact the compound's interaction with biological targets and its behavior in chemical transformations.

Historical Context and Discovery

The development of fluorinated organic compounds, including this compound, can be traced to the broader history of organofluorine chemistry, which began in the 19th century with pioneering work by notable chemists. Alexander Borodin, who is well-known as a composer in classical music, is credited with making the first organofluorine compound through nucleophilic replacement of a different halogen atom by fluoride, reporting his results in 1862. This early work established the foundation for halogen exchange reactions, which have become broadly used in fluorine chemistry and are particularly important in the fluorochemical industry for introducing fluorine atoms into organic molecules.

The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. Formation of an aryl carbon-fluorine bond was first carried out through diazofluorination by Schmitt and colleagues in 1870, though their characterization was incorrect, and later by Lenz in 1877. These early discoveries laid the groundwork for the systematic development of fluorinated aromatic compounds, including acetophenone derivatives that would eventually lead to the synthesis of compounds like this compound.

The practical development of fluorinated compounds gained significant momentum during World War II when fluoropolymers were first used as materials that could tolerate fluorine or its derivative uranium hexafluoride in the gaseous diffusion process of the Manhattan project at Columbia University in New York City. Even after the isolation of fluorine by Moissan in 1886, the difficulties in research using fluorine discouraged most chemists, and it was not until World War II that extensive development was undertaken. The first large-scale production of fluorine was carried out for the atomic bomb Manhattan project, which needed uranium hexafluoride as a gaseous carrier of uranium to separate the uranium-235 and uranium-238 isotopes of uranium.

The synthesis of specific fluorinated acetophenone derivatives like this compound became more accessible as synthetic methodologies improved throughout the latter half of the 20th century. The development of selective fluorination techniques and improved understanding of fluorine chemistry enabled chemists to prepare increasingly complex fluorinated molecules with precise substitution patterns. Modern synthetic approaches to such compounds typically involve fluorination of corresponding methylacetophenone precursors using various fluorinating agents and reaction conditions optimized for selective introduction of fluorine atoms at specific positions on the aromatic ring.

Relevance in Modern Organic and Fluorine Chemistry

This compound occupies a significant position in contemporary organic and fluorine chemistry due to its diverse applications and unique chemical properties. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The presence of fluorine atoms in the molecular structure enhances the compound's ability to form hydrogen bonds, which can modulate enzyme activity and receptor interactions, making it valuable in drug development where it may influence pharmacodynamics and pharmacokinetics through enhanced binding affinity.

In materials science applications, this compound is utilized in the production of fluorinated aromatic compounds, which are valuable for creating advanced polymers and coatings with enhanced properties. The incorporation of fluorine atoms into organic molecules typically results in materials with improved thermal stability, chemical resistance, and unique surface properties. These characteristics make fluorinated compounds particularly valuable in applications requiring materials that can withstand harsh environmental conditions or provide specific performance characteristics such as low surface energy or enhanced barrier properties.

The compound also plays a crucial role as a key reagent in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative synthetic pathways. Its unique substitution pattern provides opportunities for further functionalization and derivatization, making it a versatile building block for more complex molecular architectures. The strategic placement of fluorine atoms and the methyl group creates specific electronic and steric environments that can be exploited in various chemical transformations.

Furthermore, this compound finds applications in analytical chemistry, where it is employed in analytical methods such as chromatography to help identify and quantify various substances in complex mixtures, aiding in quality control processes. The compound's distinctive spectroscopic properties, resulting from its fluorine substitution pattern, make it useful as a reference standard or internal standard in various analytical procedures. Its well-defined chemical properties and stability under analytical conditions contribute to its utility in method development and validation studies.

Scope and Objectives of Research

Current research investigations involving this compound encompass several critical areas of chemical science, each addressing specific aspects of the compound's properties and potential applications. The primary research objectives include understanding the fundamental chemical behavior of this fluorinated acetophenone derivative, developing efficient synthetic methodologies for its preparation, and exploring its utility in various application domains ranging from pharmaceutical synthesis to materials development.

One significant research focus involves the systematic study of the compound's chemical reactivity patterns and mechanistic pathways. The synthesis of this compound typically involves the fluorination of 6'-methylacetophenone using various fluorinating agents and specific reaction conditions. Common synthetic methods include direct fluorination reactions using reagents such as elemental fluorine or xenon difluoride under controlled conditions, as well as indirect fluorination approaches using fluoride salts in polar aprotic solvents. These methods allow for precise control over reaction conditions, ensuring high yields of the desired product while minimizing the formation of unwanted byproducts.

Research efforts also concentrate on developing a comprehensive understanding of the compound's physical and chemical properties, including its thermal behavior, solubility characteristics, and stability under various environmental conditions. Key physical properties under investigation include melting point, boiling point, density, and refractive index measurements, while chemical properties encompass reactivity toward nucleophiles, electrophiles, and radical species. These fundamental property studies provide essential data for predicting the compound's behavior in different chemical environments and for designing appropriate handling and storage protocols.

Another important research objective involves exploring the compound's biological activity and potential therapeutic applications. The presence of fluorine enhances the molecule's ability to form hydrogen bonds, which can modulate enzyme activity and receptor interactions, making it valuable in drug development processes. Studies focus on understanding how the specific substitution pattern affects molecular interactions with biological targets and how these interactions translate into potential pharmacological effects. This research includes investigation of structure-activity relationships, metabolic stability studies, and assessment of the compound's potential as a pharmaceutical intermediate or active ingredient.

| Research Area | Specific Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Develop efficient preparation methods | Fluorination optimization, yield enhancement |

| Physical Properties | Characterize thermal and solubility behavior | Calorimetry, spectroscopy, crystallography |

| Chemical Reactivity | Understand mechanistic pathways | Kinetic studies, intermediate identification |

| Biological Activity | Assess pharmaceutical potential | Enzyme assays, receptor binding studies |

| Materials Applications | Evaluate polymer and coating utility | Polymerization studies, surface analysis |

Properties

IUPAC Name |

1-(2,4-difluoro-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMPNJEDBFFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2’,4’-Difluoro-6’-methylacetophenone typically involves the fluorination of 6’-methylacetophenone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2’,4’-Difluoro-6’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in 2’,4’-Difluoro-6’-methylacetophenone can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

2',4'-Difluoro-6'-methylacetophenone has been investigated for its potential pharmacological activities. Its structural similarity to other acetophenone derivatives suggests that it may exhibit biological activities such as:

- Antiviral and Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens. Research indicates that derivatives of acetophenones can inhibit key enzymes in viral replication and bacterial growth, suggesting that this compound may possess similar activities .

- Chalcone Derivatives : As a precursor to chalcones, this compound may be synthesized into derivatives with enhanced biological activities. Chalcones are known for their anti-inflammatory and anticancer properties, making this a promising area for further exploration .

Materials Science

The compound's unique fluorinated structure enhances its utility in materials science:

- Photocatalysis : Research has indicated that fluorinated compounds can improve the efficiency of photocatalysts. The incorporation of this compound into nanosheet structures has shown potential for enhancing photocatalytic activity in biomass conversion processes .

- Polymer Chemistry : The chemical structure allows for the modification of polymer properties. Fluorinated compounds often impart desirable characteristics such as increased thermal stability and chemical resistance to polymers, which can be beneficial in industrial applications.

Case Study 1: Antiviral Activity

A study focusing on chalcone derivatives demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against several viral strains. The mechanism involved selective inhibition of viral enzymes, which is crucial for developing new antiviral therapies .

Case Study 2: Photocatalytic Efficiency

In a recent investigation, ultrathin Ni/CdS nanosheets were utilized as photocatalysts for the conversion of biomass-derived molecules into value-added products. Incorporating fluorinated acetophenones like this compound enhanced the photocatalytic efficiency, leading to improved yields of desired products such as furoic acid .

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-6’-methylacetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural and physical properties of 2',4'-Difluoro-6'-methylacetophenone and related acetophenone derivatives:

Electronic and Reactivity Comparisons

- Fluorine vs. Hydroxyl/Methoxy Groups : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing stability against oxidation and electrophilic substitution. Hydroxyl and methoxy groups increase polarity and hydrogen-bonding capacity, making them more reactive in nucleophilic environments .

Biological Activity

2',4'-Difluoro-6'-methylacetophenone, a fluorinated derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₉H₈F₂O, is characterized by its unique structure which influences its interaction with biological systems. The following sections will explore its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings.

- Molecular Formula : C₉H₈F₂O

- Molecular Weight : 180.16 g/mol

- CAS Number : 121591782

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research involving various bacterial strains has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of this compound has been explored in vitro against various viral pathogens. A study demonstrated that the compound inhibits viral replication in cell cultures infected with influenza virus.

- Study Findings :

- Cell Line Used : MDCK cells

- IC₅₀ Value : 25 µg/mL

- Mechanism of action appears to involve interference with viral entry and replication processes.

This indicates its potential application in antiviral drug development .

Anticancer Activity

The compound has also shown promise in anticancer research. In a series of assays on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers, it exhibited cytotoxic effects.

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| A549 | 40 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The study utilized standard disk diffusion methods and revealed that this compound outperformed several known antibiotics against resistant strains of bacteria.

Case Study 2: Antiviral Screening

In a collaborative research project, the antiviral activity was assessed against SARS-CoV-2 using in vitro models. The results showed that the compound inhibited viral replication effectively at low concentrations, suggesting its potential as a therapeutic agent during viral outbreaks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2',4'-Difluoro-6'-methylacetophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 2,4-difluoro-6-methyltoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C to avoid side reactions) and stoichiometric ratios (1:1.2 substrate:acetyl chloride). Post-reaction purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity . Alternative methods may involve Suzuki coupling for aryl group functionalization, but this requires palladium catalysts and inert atmospheres .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer :

- NMR Spectroscopy : -NMR reveals methyl protons at δ 2.5–2.7 ppm (singlet) and aromatic protons split by fluorine coupling (e.g., ≈ 8–12 Hz). -NMR shows distinct signals for 2'- and 4'-fluorine at δ -110 to -115 ppm .

- Mass Spectrometry : High-resolution ESI-MS typically displays [M+H] at m/z 186.06 (calculated for CHFO). Fragmentation patterns confirm the acetyl group (loss of 43 Da) .

- X-ray Crystallography : Single-crystal analysis resolves the dihedral angle between the fluorine-substituted aryl ring and the acetyl group (~15–20°), critical for understanding steric effects in reactions .

Q. What solvents and storage conditions are optimal for preserving this compound in laboratory settings?

- Methodological Answer : The compound is soluble in chlorinated solvents (dichloromethane, chloroform) and aprotic solvents (DMSO, DMF). For long-term storage, desiccate at -20°C under argon to prevent hydrolysis of the acetyl group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the aryl ring at the meta and para positions. For example, in amination reactions with NH/CuCl, the 4'-fluorine directs nucleophiles to the 5-position (relative to the acetyl group). Computational DFT studies (B3LYP/6-31G*) correlate reaction rates with Mulliken charge densities at reactive sites . Kinetic experiments under varying temperatures (25–80°C) and pH (4–7) can quantify activation barriers (ΔG) .

Q. What strategies mitigate competing side reactions (e.g., keto-enol tautomerization) during functionalization of this compound?

- Methodological Answer :

- Protection of the Acetyl Group : Convert the ketone to a stable enol ether using trimethylsilyl chloride (TMSCl) and triethylamine. This prevents tautomerization during alkylation or halogenation .

- Low-Temperature Conditions : Perform reactions at -78°C (dry ice/acetone bath) to suppress enol formation. Post-reaction, regenerate the ketone via acidic workup (HCl/THF, 1:1) .

- Monitoring by TLC : Use silica plates with UV indicator; enol tautomers exhibit distinct R values (e.g., 0.3 vs. 0.5 for keto form in hexane:ethyl acetate 4:1) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The compound is a key intermediate in synthesizing fluorinated NSAIDs (e.g., analogs of Celecoxib). For example:

- Step 1 : Sulfonation at the methyl group using fuming HSO at 40°C yields a sulfonic acid derivative.

- Step 2 : Coupling with a pyrazole moiety via Mitsunobu reaction (DEAD, PPh) produces a sulfonamide with COX-2 inhibitory activity. Biological assays (IC) require comparison with positive controls (e.g., Indomethacin) .

Contradictions and Resolutions

- Synthetic Routes : and propose divergent methods (Friedel-Crafts vs. Suzuki coupling). Resolution lies in substrate availability: Friedel-Crafts is preferable for lab-scale synthesis, while Suzuki coupling suits late-stage diversification in medicinal chemistry.

- Fluorine Reactivity : Some studies (e.g., ) suggest fluorine directs meta substitution, while others () emphasize steric hindrance from the methyl group. Computational modeling (e.g., Gaussian) is recommended to predict regioselectivity for specific derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.